ER21355
Overview
Description
ER21355 is a complex organic compound with a unique structure that includes a benzodioxole group, a quinazoline moiety, and a piperidine ring. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
The synthesis of ER21355 involves multiple steps. One common synthetic route includes the following steps:
Formation of the Benzodioxole Group: The benzodioxole group can be synthesized through a copper-catalyzed coupling reaction followed by bromination using N-bromosuccinimide (NBS).
Quinazoline Moiety Synthesis: The quinazoline moiety can be synthesized via a Pd-catalyzed amination reaction using catalytic tris(dibenzylideneacetone)dipalladium and 2,2′-bis(phenylphosphino)-1,1′-binaphthyl (BINAP) as ligands.
Coupling with Piperidine: The final step involves coupling the synthesized benzodioxole and quinazoline intermediates with a piperidine derivative under appropriate reaction conditions.
Chemical Reactions Analysis
ER21355 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group on the quinazoline moiety, using reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
Scientific Research Applications
ER21355 has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in the study of reaction mechanisms.
Mechanism of Action
The mechanism of action of ER21355 involves its interaction with specific molecular targets and pathways. The compound has been shown to cause cell cycle arrest and induce apoptosis in cancer cells by targeting microtubules and modulating tubulin polymerization . This leads to mitotic blockade and subsequent cell death.
Comparison with Similar Compounds
ER21355 can be compared with other similar compounds, such as:
4-[(1,3-Benzodioxol-5-ylmethyl)amino]benzoic acid: This compound shares the benzodioxole group but lacks the quinazoline and piperidine moieties.
Ethyl 4-[(1,3-Benzodioxol-5-ylmethyl)amino]benzoate: Similar to the above compound but with an ethyl ester group.
1-(1,3-Benzodioxol-5-ylmethyl)-3-(1-benzyl-4-piperidinyl)-2-ethylguanidinhydroiodid: This compound includes a benzodioxole group and a piperidine ring but differs in its overall structure and functional groups.
Properties
Molecular Formula |
C22H21ClN4O4 |
---|---|
Molecular Weight |
440.9 g/mol |
IUPAC Name |
1-[4-(1,3-benzodioxol-5-ylmethylamino)-6-chloroquinazolin-2-yl]piperidine-4-carboxylic acid |
InChI |
InChI=1S/C22H21ClN4O4/c23-15-2-3-17-16(10-15)20(24-11-13-1-4-18-19(9-13)31-12-30-18)26-22(25-17)27-7-5-14(6-8-27)21(28)29/h1-4,9-10,14H,5-8,11-12H2,(H,28,29)(H,24,25,26) |
InChI Key |
QUUJQFQTLSFCKW-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(=O)O)C2=NC3=C(C=C(C=C3)Cl)C(=N2)NCC4=CC5=C(C=C4)OCO5 |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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